molecular formula C13H6F2N2O6 B4552563 (2,6-Dinitrophenyl) 2,6-difluorobenzoate

(2,6-Dinitrophenyl) 2,6-difluorobenzoate

Cat. No.: B4552563
M. Wt: 324.19 g/mol
InChI Key: ZFIFXCXPOZFUHK-UHFFFAOYSA-N
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Description

(2,6-Dinitrophenyl) 2,6-difluorobenzoate is an aromatic ester composed of two distinct functional groups:

  • 2,6-Difluorobenzoate moiety: A benzoic acid derivative with fluorine substituents at the 2 and 6 positions.
  • 2,6-Dinitrophenyl group: A phenol derivative with nitro groups at the 2 and 6 positions.

Properties

IUPAC Name

(2,6-dinitrophenyl) 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F2N2O6/c14-7-3-1-4-8(15)11(7)13(18)23-12-9(16(19)20)5-2-6-10(12)17(21)22/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIFXCXPOZFUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])OC(=O)C2=C(C=CC=C2F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dinitrophenyl) 2,6-difluorobenzoate typically involves the esterification of 2,6-difluorobenzoic acid with 2,6-dinitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dinitrophenyl) 2,6-difluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,6-Dinitrophenyl) 2,6-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the 2,6-difluorobenzoate moiety into target molecules.

    Biology: Employed in the study of enzyme kinetics and inhibition, particularly in assays involving esterases and hydrolases.

    Medicine: Investigated for its potential use in drug development, especially in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,6-Dinitrophenyl) 2,6-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or substrate, depending on the context of its use. For example, in enzyme inhibition studies, the ester bond of this compound can be hydrolyzed by esterases, leading to the formation of 2,6-difluorobenzoic acid and 2,6-dinitrophenol, which can then interact with the enzyme’s active site .

Comparison with Similar Compounds

Key Properties (Inferred from Analogous Compounds):

  • Electrophilic reactivity : The nitro groups enhance susceptibility to nucleophilic substitution, while fluorine atoms modulate electronic effects.
  • Stability: Fluorine substituents improve thermal and chemical stability compared to non-fluorinated analogs.

Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight Key Features Applications Reference
Methyl 2,6-difluorobenzoate C₈H₆F₂O₂ 172.13 Boiling point: 203–204°C; irritant (H315, H319) Synthetic intermediate for hydroxamic acids
Di-n-butyltin 2,6-difluorobenzoate C₁₅H₂₀F₂O₂Sn 401.01 ID₅₀ (MCF-7): 0.12 µM; comparable to mitomycin C in antitumor activity Anticancer drug candidate
1H-Indol-4-yl 2,6-difluorobenzoate C₁₅H₉F₂NO₂ 273.23 Aryl ester with indole group; unexplored bioactivity Potential pharmaceutical intermediate
2,6-Difluorobenzoyl chloride C₇H₃ClF₂O 176.55 Flammable liquid (H226); used in acylations Precursor for esters and amides

Key Observations :

  • Methyl 2,6-difluorobenzoate is a simpler ester with lower molecular weight and well-characterized physicochemical properties, making it a versatile intermediate in organic synthesis .
  • Di-n-butyltin 2,6-difluorobenzoate demonstrates the impact of metal coordination on bioactivity, showing superior antitumor effects compared to cisplatin .

Functional Comparison

Physicochemical Properties
  • Solubility and Stability : Fluorine substituents reduce polarity, enhancing lipid solubility and thermal stability. Sodium 2,6-difluorobenzoate, for example, is water-soluble and stable under ambient conditions .
  • Reactivity : Nitro groups increase electrophilicity, making (2,6-dinitrophenyl) 2,6-difluorobenzoate more reactive toward nucleophiles than methyl or indolyl esters.

Coordination Chemistry

2,6-Difluorobenzoate ligands exhibit diverse coordination modes with lanthanides. For example, Er(III) complexes with 2,6-difluorobenzoate form fluoro-bridged chains, highlighting its utility in materials science . The nitro group in this compound may sterically hinder metal coordination compared to simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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